2-(pyridin-2-yl)-1H-indol-3-ol is a compound that belongs to the class of organic compounds known as indoles, specifically classified under 3-alkylindoles. It features an indole moiety substituted with a pyridine group. Indoles are significant in medicinal chemistry due to their diverse biological activities and structural versatility. The compound's structural formula is represented as with a molecular weight of approximately 198.22 g/mol.
This compound is identified within various databases, including DrugBank, where it is classified under small molecules with experimental status. It is categorized as an organoheterocyclic compound, specifically falling under the subclasses of indoles and derivatives, which are essential in pharmaceutical research due to their potential therapeutic applications .
The synthesis of 2-(pyridin-2-yl)-1H-indol-3-ol can be achieved through several methodologies. A common approach includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indole derivatives.
Recent advancements have introduced palladium-catalyzed reactions that facilitate the formation of indole derivatives through direct C-H activation methods. For instance, the oxidative carbonylation of N-substituted anilines has been explored, revealing efficient pathways to synthesize complex indole structures .
The reaction conditions typically involve:
The compound exhibits chirality at the carbon atom adjacent to the nitrogen in the indole structure, which may influence its biological activity.
The chemical reactivity of 2-(pyridin-2-yl)-1H-indol-3-ol can be explored through various reaction pathways:
These reactions are vital for synthesizing derivatives that may exhibit enhanced biological activities .
The mechanism of action for compounds like 2-(pyridin-2-yl)-1H-indol-3-ol often involves interaction with biological targets such as enzymes or receptors. For example, indole derivatives are known to modulate pathways related to cancer cell proliferation and apoptosis.
Research indicates that these compounds can inhibit specific kinases or transcription factors involved in tumor growth, leading to apoptotic cell death in cancer cells. The detailed mechanisms often require further investigation through biochemical assays and molecular docking studies .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the identity and purity of synthesized compounds .
2-(pyridin-2-yl)-1H-indol-3-ol has potential applications in:
The molecular architecture of 2-(pyridin-2-yl)-1H-indol-3-ol (C₁₃H₁₀N₂O) integrates two pharmacologically privileged heterocycles: an indole nucleus fused to a pyridine ring via a C–C bond at the C3 position of indole and C2 of pyridine [1] [5]. This hybrid scaffold exhibits distinct electronic and steric properties that enhance its biorelevance:
Table 1: Key Structural Motifs and Their Functional Roles in 2-(Pyridin-2-yl)-1H-indol-3-ol
Structural Motif | Role in Molecular Recognition | Target Interactions |
---|---|---|
Indole NH | Hydrogen bond donation | SIRT2 catalytic cleft (Phe119, His187) [6] |
Pyridin-2-yl N | Hydrogen bond acceptance/charge stabilization | Alarmone synthetase Mg²⁺ coordination sites [4] |
Phenolic –OH | Bidentate H-bonding with proteins | SIRT3 substrate channel (Val233, Pro94) [9] |
Extended π-system | Hydrophobic stacking | Bacterial Rel enzyme nucleotide pockets [8] |
These features underpin the scaffold’s versatility in targeting structurally diverse enzymes, particularly epigenetic regulators (sirtuins) and bacterial stress-response mediators (alarmone synthetases) [3] [5].
Indole derivatives have evolved from natural product isolates to rationally designed therapeutics, demonstrating progressive pharmacological refinement:
Table 2: Milestones in Indole-Based Drug Development
Era | Key Compounds | Therapeutic Area | Mechanistic Insight |
---|---|---|---|
1950–1960s | Serotonin, Reserpine | Neurotransmission | GPCR modulation [3] |
1970–1990s | Vincristine, Sumatriptan | Cancer/Migraine | Tubulin binding/5-HT₁B agonism [2] |
2000–2010s | Panobinostat, YC-137 | Epigenetics/Oncology | HDAC/SIRT inhibition [6] [9] |
2020s–Present | 2-(Pyridin-2-yl)-1H-indol-3-ol | Multitarget agents | SIRT/Rel enzyme inhibition [5] [8] |
The concurrent targeting of eukaryotic sirtuins and bacterial alarmone synthetases by 2-(pyridin-2-yl)-1H-indol-3-ol derivatives represents a strategic approach to combat complex diseases:
SIRT1 Modulation in Cancer and Neurodegeneration:
Bacterial Alarmone Synthetase Inhibition:
Table 3: Comparative Targeting of SIRT1 and Alarmone Synthetases by Indole-Pyridine Hybrids
Target | Biological Role | Inhibitory Mechanism of Indole-Pyridines | Potency Metrics |
---|---|---|---|
SIRT1/SIRT2 | Tumor growth promotion | Competitive NAD⁺ displacement | IC₅₀ = 2.6 μM (MCF7) [6] |
Alarmone Synthetases | (p)ppGpp synthesis in biofilms | GTP-site occlusion & RNA-mimicry | MIC = 0.98 μg/mL (MRSA) [8] |
SIRT3 | Mitochondrial metabolism in cancer | Disruption of acyl-lysine recognition | Binding ΔG = −45.6 kcal/mol (MI-44) [9] |
The dual-targeting capability arises from structural conservation between sirtuin catalytic clefts and alarmone synthetase nucleotide-binding sites, both featuring hydrophobic pockets amenable to indole stacking and polar residues for pyridine coordination. This confluence enables a single pharmacophore to address oncogenic signaling and bacterial persistence [5] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7